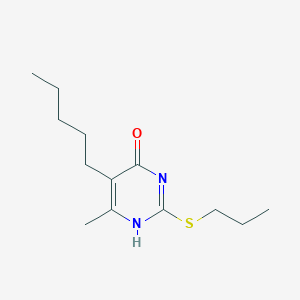

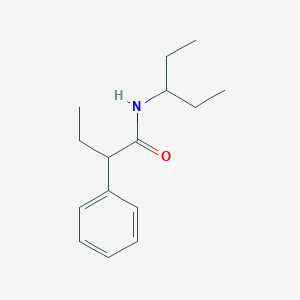

N-(2,5-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2,5-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea (DMT) is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. DMT is a member of the phenethylamine family and is structurally similar to other psychoactive substances such as mescaline and MDMA. In

Wirkmechanismus

N-(2,5-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea is believed to exert its effects by binding to serotonin receptors in the brain, particularly the 5-HT2A receptor. This binding leads to the activation of various signaling pathways, resulting in the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine. N-(2,5-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea also increases the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival, growth, and plasticity.

Biochemical and Physiological Effects:

N-(2,5-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea has been shown to have a wide range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. Additionally, N-(2,5-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea has been found to alter sensory perception, leading to vivid visual and auditory hallucinations. N-(2,5-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea has also been shown to enhance emotional processing and increase feelings of empathy and connectedness.

Vorteile Und Einschränkungen Für Laborexperimente

N-(2,5-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea has several advantages for use in laboratory experiments, including its potent and rapid onset of action, predictable pharmacokinetics, and low toxicity. However, N-(2,5-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea also has several limitations, including its potential for abuse and its legal status in many countries.

Zukünftige Richtungen

There are several potential future directions for research on N-(2,5-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea, including its use as a tool for studying the neurobiology of consciousness and its potential therapeutic applications in various neurological and psychiatric disorders. Additionally, further research is needed to understand the long-term effects of N-(2,5-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea use and its potential for addiction and abuse.

Conclusion:

In conclusion, N-(2,5-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. N-(2,5-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea has been found to have potent antidepressant, anxiolytic, and anti-inflammatory properties, as well as neuroprotective effects. While N-(2,5-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea has several advantages for use in laboratory experiments, further research is needed to understand its potential for addiction and abuse. Overall, N-(2,5-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea represents a promising avenue for future research in the fields of medicinal chemistry, pharmacology, and neuroscience.

Synthesemethoden

N-(2,5-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea can be synthesized from 2,5-dimethoxybenzaldehyde and 2-methoxybenzylamine using a thiourea derivative as a catalyst. The synthesis method involves the reaction of the two starting materials in the presence of a solvent and a base. The reaction mixture is then heated and stirred for several hours until the desired product is obtained.

Wissenschaftliche Forschungsanwendungen

N-(2,5-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders. It has been found to have potent antidepressant, anxiolytic, and anti-inflammatory properties. N-(2,5-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea has also been shown to enhance cognitive function and memory consolidation. Additionally, N-(2,5-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea has been found to have potent neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Eigenschaften

Produktname |

N-(2,5-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea |

|---|---|

Molekularformel |

C17H20N2O3S |

Molekulargewicht |

332.4 g/mol |

IUPAC-Name |

1-(2,5-dimethoxyphenyl)-3-[(2-methoxyphenyl)methyl]thiourea |

InChI |

InChI=1S/C17H20N2O3S/c1-20-13-8-9-16(22-3)14(10-13)19-17(23)18-11-12-6-4-5-7-15(12)21-2/h4-10H,11H2,1-3H3,(H2,18,19,23) |

InChI-Schlüssel |

WHBVNYILXMWQEP-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C(C=C1)OC)NC(=S)NCC2=CC=CC=C2OC |

Kanonische SMILES |

COC1=CC(=C(C=C1)OC)NC(=S)NCC2=CC=CC=C2OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-ethyl-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide](/img/structure/B215708.png)

![2-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]butanamide](/img/structure/B215712.png)

![6-{[4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}-2-phenyl-3(2H)-pyridazinone](/img/structure/B215714.png)

![6-iodo-2-{[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]sulfanyl}-3-(2-methyl-2-propenyl)-4(3H)-quinazolinone](/img/structure/B215715.png)

![2-[(2-chlorophenyl)methylsulfanyl]-6-methyl-5-pentyl-1H-pyrimidin-4-one](/img/structure/B215723.png)